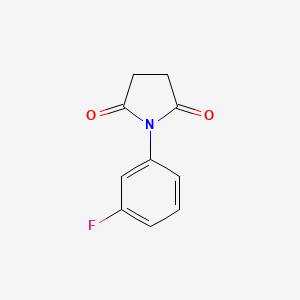

1-(3-Fluorophenyl)pyrrolidine-2,5-dione

Overview

Description

1-(3-Fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a fluorophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity, making it a valuable scaffold for drug development.

Mechanism of Action

Target of Action

Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (ca) isoenzymes .

Mode of Action

It is known that pyrrolidine-2,5-dione derivatives can interact with their targets, potentially leading to changes in the function of these targets .

Biochemical Pathways

It is known that pyrrolidine-2,5-dione derivatives can influence various biochemical pathways, potentially leading to downstream effects .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine-2,5-dione derivatives can lead to various biological effects .

Action Environment

It is known that environmental factors can influence the action of various drug compounds .

Biochemical Analysis

Biochemical Properties

1-(3-Fluorophenyl)pyrrolidine-2,5-dione has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases . The compound interacts with these enzymes, potentially influencing their activity .

Cellular Effects

Compounds with a similar pyrrolidine-2,5-dione scaffold have been shown to have various effects on cells . For instance, some pyrrolidine derivatives have demonstrated antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, and anticonvulsant activities .

Molecular Mechanism

It is known that the compound’s pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. Some pyrrolidine-2,5-dione hybrids have been evaluated for their anticonvulsant and antinociceptive activities in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives. For instance, the reaction of 3-fluoroaniline with maleic anhydride under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as toluene or xylene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluorophenyl)pyrrolidine-2,5-dione has been investigated for its potential therapeutic applications:

-

Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial efficacy, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity Data

Compound Target Organism Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus 0.0039 mg/mL This compound Escherichia coli 0.025 mg/mL - Anticancer Properties : The compound has been evaluated for its anticancer activity, showing promise in inhibiting tumor cell growth. It has undergone testing against a range of cancer cell lines, demonstrating effective growth inhibition rates .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of derivatives of pyrrolidine-2,5-dione compounds. In particular, studies have shown that certain analogs exhibit protective effects in seizure models, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant activity .

Key Findings :

- The presence of specific substituents on the phenyl ring significantly influences the anticonvulsant efficacy.

- Compounds with electron-withdrawing groups have shown enhanced activity in animal models of epilepsy .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it valuable for creating diverse chemical entities.

Types of Reactions

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Can be reduced to yield amine derivatives.

- Substitution : Electrophilic substitution can introduce new substituents onto the pyrrole ring.

Material Science

The unique properties of this compound also make it relevant in material science where it may be used in the development of specialty chemicals and materials with tailored properties.

Comparison with Similar Compounds

Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different biological activities.

3-(2-Fluorophenyl)pyrrolidine-2,5-dione: A closely related compound with a fluorine atom in a different position on the phenyl ring.

1-(4-Fluorophenyl)pyrrolidine-2,5-dione: A structural isomer with the fluorine atom in the para position.

Uniqueness: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct compound for drug development .

Biological Activity

1-(3-Fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a fluorophenyl substitution. The presence of the fluorine atom enhances the compound's stability and biological activity, making it a promising candidate for drug development.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Carbonic Anhydrase : This compound has been evaluated for its inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and hCA II), which play crucial roles in physiological processes such as respiration and acid-base balance.

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. Compounds similar to this compound have shown effectiveness against both drug-sensitive and multi-drug resistant strains of this pathogen .

- Anticancer Potential : Studies have demonstrated that pyrrolidine-2,5-dione derivatives can disrupt cell cycle progression in cancer cells, leading to apoptosis. For instance, specific derivatives have shown significant cytotoxic effects on various cancer cell lines (e.g., MCF7 and HT29) with IC50 values indicating potent antiproliferative activity .

Table 1: Summary of Biological Activities

| Biological Activity | Evidence/Study Reference |

|---|---|

| Inhibition of Carbonic Anhydrase | |

| Antimicrobial against Mycobacterium tuberculosis | |

| Anticancer activity (MCF7, HT29) | |

| Anticonvulsant properties |

Case Studies

- Antimicrobial Efficacy : A series of pyrrolidine-2,5-dione derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. Among these, several compounds displayed notable inhibition against the enoyl acyl carrier protein reductase (InhA), an essential enzyme in mycobacterial fatty acid biosynthesis .

- Antitumor Activity : A study involving pyrazoline-substituted pyrrolidine-2,5-dione hybrids revealed that these compounds exhibited remarkable cytotoxicity in vitro. The most effective compound demonstrated significant tumor regression in xenograft models at doses as low as 50 mg/kg, indicating its potential as an antitumor agent .

- Anticonvulsant Activity : In vivo studies assessed the anticonvulsant properties of various pyrrolidine derivatives. Some compounds showed protective effects in seizure models with effective dosages ranging from 40.87 mg/kg to 114.68 mg/kg .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound displays moderate to high absorption characteristics.

- Distribution : Its unique structure allows for effective distribution across biological membranes.

- Metabolism : The introduction of heteroatoms like fluorine may influence metabolic pathways, potentially affecting the compound's efficacy and safety profile.

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMFAQLWGRQZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876211 | |

| Record name | M-FLUORO-N-PHENYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60693-35-8 | |

| Record name | M-FLUORO-N-PHENYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.